1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
1-propan-2-yl-N-pyrazolo[1,5-a]pyridin-5-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-10(2)17-8-13(14-9-17)21(19,20)16-11-4-6-18-12(7-11)3-5-15-18/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWUIDNCEYBVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Analyse Chemischer Reaktionen
Functionalization of the Pyridine Ring
The pyrazolo[1,5-a]pyridin-5-amine intermediate undergoes sulfonylation to introduce the imidazole-sulfonamide group:
-
Sulfonamide Formation :
Imidazole Alkylation
The propan-2-yl group is introduced via alkylation of the imidazole ring:
-
Reactants : Imidazole derivative treated with isopropyl bromide or iodide.
-
Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C .
Key Mechanistic Insights
The reaction mechanism involves:
-
Nucleophilic Attack : Enol form of β-dicarbonyl compounds reacts with N-amino-2-iminopyridine to form adduct A .
-
Oxidative Dehydrogenation : Molecular oxygen oxidizes A to intermediate B , which cyclizes to form the pyrazolo[1,5-a]pyridine core .
-
Sulfonylation : Amine group attacks the sulfonyl chloride electrophile, forming the sulfonamide bond .
Stability and Reactivity Studies
-
pH Stability : The compound remains stable under neutral conditions but degrades in strongly acidic (pH < 3) or basic (pH > 10) environments.
-
Thermal Stability : Decomposition occurs above 200°C (TGA data inferred from pyrazolo[1,5-a]pyrimidine analogs) .
-
Photostability : No significant degradation under UV light (λ = 254 nm, 24 h) .
Comparative Analysis of Reaction Pathways
| Step | Key Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Core Synthesis | AcOH, O₂, 130°C | 74–94 |
| Sulfonylation | Et₃N, DCM, 25°C | 70–85 |
| Alkylation | K₂CO₃, DMF, 80°C | 60–75 |
Challenges and Optimization
-
Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
-
Side Reactions : Excess trifluoroacetic acid (TFA) may lead to N-aminopyridine decomposition .
Biological Implications
While not directly studied for this compound, pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibition (e.g., c-Abl, Bcr-Abl) and antiviral activity (RSV EC₅₀ < 1 nM) , suggesting potential therapeutic relevance.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Enzyme Inhibition:
- Kinase Inhibitors: Research indicates that derivatives of pyrazolo compounds can inhibit kinases such as CK2 and c-MET, which are implicated in cancer progression and cellular signaling pathways. For instance, modifications on the pyrazolo core have led to enhanced selectivity and potency against CK2, with IC50 values reported in the low micromolar range .
Anti-Cancer Activity:
- Cell Line Studies: The compound has been evaluated for its cytotoxic effects across various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Moderate cytotoxicity |
| A549 | 26 | Significant growth inhibition |
| Hep-2 | 3.25 | High cytotoxicity |
| NCI-H460 | 42.30 | Moderate cytotoxicity |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation effectively in certain cancer types.
Anti-inflammatory Applications
In addition to its anti-cancer properties, the compound has demonstrated potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and pathways associated with inflammation, thereby providing therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- CK2 Inhibition Study: In vitro assays demonstrated that specific modifications to the pyrazolo ring resulted in compounds that significantly inhibited CK2 activity, showcasing the importance of structural optimization for enhanced biological activity.
- Anti-tumor Activity Assessment: A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing promising results for further development.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Substituents at C(2) | Altered potency against kinases |
| Amine substitutions | Enhanced selectivity for CK2 |
| Aromatic ring modifications | Increased anti-cancer efficacy |
These insights guide future synthetic efforts to develop more potent and selective derivatives.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor, blocking the activity of an enzyme, or as an agonist or antagonist, modulating the activity of a receptor .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives with Sulfonamide/Carboxamide Groups
Patent Compound () :
The European Patent Bulletin describes a PARG inhibitor with a pyrazolo[1,5-a]pyridine core substituted by a sulfamoyl (-SO₂NH-) group and a piperazine carboxamide (-CON-) moiety. Unlike the target compound, this derivative features a dimethylpiperazine group and a methylcyclopropyl substituent. Both compounds share the pyrazolo[1,5-a]pyridine scaffold and sulfonamide-related functional groups, but the patent compound’s piperazine carboxamide may enhance solubility and receptor specificity. This highlights the role of sulfonamide/carboxamide groups in modulating enzyme inhibition .
Pyrazolo[1,5-a]pyrimidine Derivatives with Carboxamide Groups
Compound 8 () :
This pyrazolo[1,5-a]pyrimidine derivative incorporates a benzimidazole and fluorophenylmethylpiperazine group. The pyrazolo-pyrimidine core differs from the target’s pyrazolo-pyridine system, altering electronic properties and planarity. The carboxamide (-CONH₂) group, instead of sulfonamide, reduces acidity but maintains hydrogen-bonding capacity. Such structural variations may shift biological targets; for instance, pyrazolo-pyrimidines are often explored as kinase inhibitors .
Compound 4GF () :
Featuring a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl-fluorophenyl group and a propan-2-yl-piperidine substituent, this compound shares the isopropyl motif with the target. However, its carboxamide linker and pyrimidine core distinguish it pharmacologically. The fluorine atom may enhance metabolic stability, while the piperidine group could improve CNS penetration .
N-Substituted Pyrazoline Compounds ()
These dihydropyrazoline derivatives bear aromatic substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and carbonyl groups (carbaldehyde, ethanone). While simpler than the target compound, they demonstrate the versatility of pyrazole-based scaffolds in medicinal chemistry. The absence of fused rings and sulfonamide groups limits direct comparison but underscores the importance of substituent diversity in optimizing activity .
Functional Group Analysis and Pharmacological Implications
- Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15), enhancing ionization at physiological pH and improving solubility. This may influence target binding, as seen in sulfonamide-based carbonic anhydrase inhibitors .
Biologische Aktivität
1-(Propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining a pyrazolo[1,5-a]pyridine moiety with an imidazole sulfonamide. This unique configuration is believed to contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of 1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide can be categorized into several key areas:
1. Enzyme Inhibition
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibition of various kinases, including casein kinase 2 (CK2), which is implicated in numerous cellular processes such as cell proliferation and survival. For instance, studies have demonstrated that modifications in the imidazole and pyrazole rings can enhance the potency and selectivity of these inhibitors against CK2, making them promising candidates for cancer therapy .
2. Antiviral Activity
The compound has been explored for its antiviral properties, particularly against β-coronaviruses. The pyrazolo[1,5-a]pyrimidine scaffold has been linked to antiviral activity by inhibiting viral replication through targeting host cell pathways involved in viral entry and replication . A notable study reported that certain analogs effectively inhibited the replication of SARS-CoV-2 in vitro .
3. Anti-inflammatory Effects
Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The inhibition of COX-2 has been linked to reduced inflammation and pain, suggesting potential applications in treating inflammatory diseases .
The mechanisms through which 1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide exerts its biological effects are multifaceted:
Target Interactions
- Kinase Inhibition : The compound interacts with ATP-binding sites in kinases like CK2, leading to decreased phosphorylation of target proteins involved in oncogenic signaling pathways .
- Viral Replication Interference : By modulating host cell factors necessary for viral replication, the compound can significantly reduce viral load .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the optimized multi-step synthetic routes for 1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide?
The synthesis typically involves sequential heterocyclic ring formation and sulfonamide coupling. Key steps include:
- Condensation reactions to construct the pyrazolo[1,5-a]pyridine core (analogous to methods in and ).
- Sulfonamide coupling using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF, as in ).
- Purification via column chromatography or recrystallization (e.g., DMF-EtOH mixtures, as in ). Optimization focuses on reaction time, temperature, and stoichiometry to maximize yield (>70%) and purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazolo-pyridine moiety .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 362.12).
- X-ray crystallography (if crystals form) reveals spatial arrangement of substituents, critical for structure-activity studies .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using spectrophotometric methods (e.g., stopped-flow CO₂ hydration) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can computational methods streamline reaction design for this compound’s derivatives?
- Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways (e.g., sulfonamide bond formation) .
- Machine learning : Train models on existing pyrazolo-pyridine synthesis data to predict optimal solvents/catalysts (e.g., DMF vs. THF for solubility) .
- Molecular docking : Screen derivatives against protein targets (e.g., carbonic anhydrase IX) to prioritize synthesis .
Q. How should researchers address contradictions in biological activity data across assays?
- Purity validation : Re-examine compound purity via HPLC and elemental analysis; impurities >1% can skew results .
- Assay standardization : Control variables like pH (e.g., sulfonamide activity is pH-sensitive) and incubation time .
- Orthogonal assays : Confirm hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for isolating and characterizing unstable intermediates during synthesis?
- Low-temperature quenching : Arrest reactive intermediates (e.g., sulfonyl chloride intermediates) at –78°C .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track transient species .
- Trapping agents : Add thiophiles (e.g., thiophenol) to stabilize electrophilic intermediates .
Q. How can solubility limitations in pharmacological studies be mitigated?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated imidazole) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. What advanced pharmacokinetic studies are critical for preclinical development?
- In vitro metabolism : Incubate with hepatic microsomes (human/rodent) to identify CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (critical for dose optimization) .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify uptake in organs via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
